3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole
Description
Properties
IUPAC Name |
(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-5-2-3-7-6(4-5)8-9(12-7)13-10(14-11)16-15-8/h2-4H,11H2,1H3,(H2,12,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIGVTNBJSLTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322060 | |
| Record name | (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645378 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
117480-53-2 | |
| Record name | (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of hydrazine derivatives with indole-based precursors . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .
Chemical Reactions Analysis
3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Antiviral Activity
Research has identified 3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole as a promising candidate for antiviral agents. Studies have shown that derivatives of triazino[5,6-b]indoles exhibit significant activity against various viruses. For instance, a study published in ACS Publications highlighted the potential of these compounds to act as inhibitors of viral replication .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A synthesis study demonstrated that derivatives of this triazino compound exhibited notable antibacterial activity against several strains of bacteria . The mechanism of action is believed to involve interference with bacterial DNA synthesis.
Antitumor Activity
Another area of interest is the antitumor activity associated with this compound. Research has indicated that certain derivatives can inhibit tumor growth in vitro and in vivo models. A case study reported in the Journal of Molecular Structure detailed the synthesis and biological evaluation of metal complexes containing triazino[5,6-b]indole moieties, which showed promising results in binding studies with DNA and human serum albumin .
Case Study 1: Antiviral Evaluation
In a study conducted by Alanazi et al., various derivatives of triazino[5,6-b]indoles were synthesized and evaluated for their antiviral activities against specific viral strains. The results indicated that modifications at the hydrazine position significantly enhanced antiviral efficacy .
Case Study 2: Antimicrobial Activity Assessment
A research team led by Al Osaimi synthesized novel fused triazino compounds and tested their antimicrobial properties against both gram-positive and gram-negative bacteria. The findings confirmed that certain modifications led to enhanced antimicrobial effects compared to existing antibiotics .
Case Study 3: Antitumor Drug Development
In another significant study by Shruthi et al., N-(substituted phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides were synthesized and evaluated for their antitumor activity. The results demonstrated promising cytotoxic effects on cancer cell lines .
Mechanism of Action
The mechanism of action of 3-hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to selectively bind to ferrous ions, which can influence various biochemical processes . The compound’s hydrazinyl group plays a crucial role in its reactivity and binding properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 8
The methyl group at position 8 distinguishes this compound from analogs with other substituents. Key comparisons include:
Key Findings :
- Bromo substituents (e.g., compound 25 in ) enhance antimicrobial potency due to increased electrophilicity .
- Nitro groups (e.g., in ) improve urease inhibition by forming stronger hydrogen bonds with active-site residues .
- Methyl groups (as in the target compound) may balance steric bulk and lipophilicity, optimizing membrane permeability without compromising target binding .
Modifications at Position 3
The hydrazinyl group at position 3 enables diverse chemical transformations. Comparisons include:
Key Findings :
- Thiol derivatives (e.g., compound 23 in ) exhibit potent carbonic anhydrase inhibition (IC50 values < 1 µM) due to zinc-binding capabilities .
- Hydrazinyl derivatives (target compound) undergo regiospecific cyclization to form triazolo-triazinoindoles with enhanced antimicrobial activity .
- Isoxazolinyl-thio derivatives () show dual analgesic and antifungal effects, attributed to radical scavenging and membrane disruption .
Pharmacological Activity Profiles
Structure-Activity Relationship (SAR) Insights
- Position 8 : Methyl groups improve metabolic stability compared to bulkier substituents (e.g., bromo), but may reduce target affinity .
- Position 3 : Hydrazinyl groups facilitate prodrug strategies, enabling pH-dependent activation in hypoxic tumor environments .
- Hybrid scaffolds : Conjugates with benzene sulfonamide or triazole linkers exhibit dual targeting (e.g., carbonic anhydrase + kinase inhibition) .
Biological Activity
3-Hydrazinyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H10N6
- Molecular Weight : 214.23 g/mol
- CAS Number : 117480-53-2
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been shown to selectively bind to ferrous ions, which can modulate several biochemical pathways. This interaction is significant for its potential as an antiproliferative and antimicrobial agent.
Antiproliferative Activity
Research indicates that this compound exhibits promising antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that the compound can inhibit cell growth and induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 12.5 | |
| MCF-7 | 15.0 | |
| A549 | 10.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that it possesses significant antibacterial and antifungal activities against a range of pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 | |
| Candida albicans | 64 |
Study on Anticancer Activity
A recent study explored the anticancer potential of this compound in human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and enhanced apoptosis markers when treated with the compound. The study concluded that the compound could be a viable candidate for further development as a chemotherapeutic agent.
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The findings revealed that it effectively inhibited the growth of resistant strains, suggesting its potential as a new therapeutic agent in treating infections caused by multidrug-resistant organisms.
Q & A
Q. Key Methodological Steps :
Intermediate Synthesis : React isatin with thiosemicarbazide in aqueous K₂CO₃ (70–80°C, 6–8 hours).
Functionalization : Treat 3-mercapto intermediates with hydrazine hydrate (ethanol, reflux, 4–6 hours).
Purification : Recrystallize from ethanol or DMF/water mixtures.
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Basic
Characterization relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., hydrazinyl protons at δ 8.2–9.5 ppm) .
- IR Spectroscopy : N–H stretches (3200–3400 cm⁻¹) and C=N bands (1600–1650 cm⁻¹) validate the triazine-indole core .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 253.08) confirm molecular weight .
- Elemental Analysis : C, H, N percentages match theoretical values (±0.3%) .
Q. Advanced :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in fused heterocyclic systems .
- X-ray Crystallography : Rarely reported due to crystallization challenges but provides definitive structural proof .
What biological activities have been reported for this compound and its derivatives?
Q. Basic
- Anticancer : Derivatives like compound 3k (pyridinocycloalkyl-substituted) show IC₅₀ values of 0.59–1.31 µM against A549, MCF-7, and HeLa cells via iron chelation .
- Antifungal : Thioether and thiazolidinone derivatives exhibit MICs of 8–32 µg/mL against Candida albicans .
- Antimalarial : Trifluoromethyl-substituted analogs inhibit Plasmodium falciparum (IC₅₀: 1.2 µM) .
Table 1 : Antiproliferative Activity of Selected Derivatives (IC₅₀, µM)
| Derivative | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) |
|---|---|---|---|
| 3k | 0.59 | 0.86 | 1.31 |
How does this compound act as a selective iron chelator in cancer cells?
Advanced
The compound binds Fe²⁺ (not Fe³⁺), disrupting iron-dependent pathways (e.g., mitochondrial respiration). Key mechanisms:
Cell Cycle Arrest : G1-phase arrest in A549 cells via downregulation of cyclin D1 and CDK4 .
Apoptosis Induction : Mitochondrial pathway activation (↑Bax/Bcl-2 ratio, caspase-3 cleavage) confirmed by JC-1 staining and flow cytometry .
Iron Deprivation : Fe²⁺ chelation depletes labile iron pools, inhibiting ribonucleotide reductase and DNA synthesis .
Experimental Design Tip : Use FeSO₄ supplementation assays to validate iron-dependent cytotoxicity .
What structural modifications enhance its bioactivity and selectivity?
Q. Advanced
- Pyridinocycloalkyl Moieties : Improve Fe²⁺ affinity and cellular uptake. Example: 3k (IC₅₀: 0.59 µM) vs. parent compound (IC₅₀: >10 µM) .
- Thiazolidinone Fusion : Enhances antifungal activity by targeting lanosterol 14α-demethylase (CYP51) with docking scores of −11.5 kcal/mol .
- Metal Complexation : Cu(II) or Zn(II) complexes increase DNA binding (Kₐ ~10⁶ M⁻¹) and apoptosis in HepG2 cells .
Q. Synthetic Strategy :
S-Alkylation : React 3-mercapto intermediates with allyl bromide in DMSO/NaOH .
Schiff Base Formation : Condense with halogenated aromatic amines (e.g., 4-chloroaniline) in ethanol .
How can researchers resolve contradictions in reported biological data?
Advanced
Contradictions (e.g., variable IC₅₀ values) arise from:
Q. Resolution Strategies :
Standardize Iron Levels : Use deferoxamine as a positive control for iron depletion .
Mechanistic Profiling : Compare apoptosis (Annexin V) vs. ferroptosis (lipid ROS) markers .
What are the challenges in transitioning this compound to in vivo studies?
Q. Advanced
- Pharmacokinetics : Poor aqueous solubility (logP ~2.5) limits bioavailability. Use PEGylated nanoparticles or prodrugs (e.g., acetylated derivatives) .
- Toxicity : Monitor off-target effects on normal cells (e.g., HEK293) via ALT/AST levels in murine models .
- Tumor Microenvironment Specificity : Leverage pH-responsive delivery systems to enhance tumor accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
